MR22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H19F2N5O |

|---|---|

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

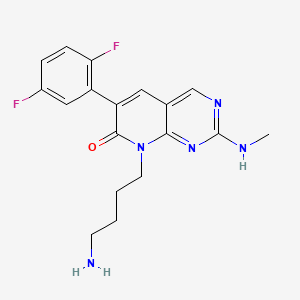

8-(4-aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C18H19F2N5O/c1-22-18-23-10-11-8-14(13-9-12(19)4-5-15(13)20)17(26)25(16(11)24-18)7-3-2-6-21/h4-5,8-10H,2-3,6-7,21H2,1H3,(H,22,23,24) |

Clé InChI |

VCZDFACOFNRTMG-UHFFFAOYSA-N |

SMILES canonique |

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCCN)C3=C(C=CC(=C3)F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Integral Role of MRPS22 in Mitochondrial Ribosome Assembly and Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate cellular landscape, mitochondria serve as the primary hubs for energy production through the oxidative phosphorylation (OXPHOS) system. This vital process relies on a unique translational machinery housed within the mitochondria to synthesize 13 essential polypeptide subunits of the OXPHOS complexes encoded by the mitochondrial genome (mtDNA).[1][2] The central player in this machinery is the mitochondrial ribosome, or mitoribosome. Mammalian mitoribosomes (55S) are complex structures composed of a small 28S subunit (mt-SSU) and a large 39S subunit (mt-LSU).[2][3][4] Unlike their prokaryotic counterparts, mitoribosomes have a significantly higher protein-to-rRNA ratio.[3][4]

Encoded by a nuclear gene, the Mitochondrial Ribosomal Protein S22 (MRPS22) is an essential protein component of the 28S small subunit.[3][5] Notably, MRPS22 does not have a clear ortholog in prokaryotic or fungal mitochondrial ribosomes, highlighting its specialized role in mammalian systems.[2][3][6] This guide provides a comprehensive technical overview of the critical functions of MRPS22 in the assembly of the mitoribosome, its subsequent role in mitochondrial protein synthesis, and the clinical implications of its dysfunction.

The Role of MRPS22 in Mitoribosome Assembly

MRPS22 is indispensable for the structural integrity and assembly of the mt-SSU.[2][6] Its primary role is closely linked to the stability of the 12S ribosomal RNA (rRNA), the RNA core of the small subunit.[7][8] Mutations in the MRPS22 gene have been shown to severely compromise the levels of 12S rRNA, which in turn leads to a profound defect in the assembly of the entire mt-SSU.[2][7][9] Studies on patient-derived fibroblasts with MRPS22 mutations demonstrate that while the assembly of the mt-SSU is strongly hampered, the formation of the mt-LSU is only mildly affected, indicating a specific and critical role for MRPS22 in the biogenesis of the small subunit.[2][6] The loss of MRPS22 disrupts the hierarchical association of other ribosomal proteins, leading to the accumulation of incomplete and non-functional assembly intermediates.[10]

Caption: Logical flow of normal vs. defective mt-SSU assembly.

The Function of MRPS22 in Mitochondrial Translation

A correctly assembled mitoribosome is a prerequisite for the synthesis of the 13 mtDNA-encoded proteins essential for the OXPHOS system.[1] The mt-SSU, with MRPS22 as a key structural component, is responsible for binding mitochondrial messenger RNA (mt-mRNA) and initiating translation. Consequently, defects in MRPS22 that prevent proper mt-SSU assembly lead to a severe impairment of mitochondrial protein synthesis.[6] This translational defect directly results in reduced levels of critical OXPHOS subunits, leading to combined deficiencies in the activities of respiratory chain complexes I, III, and IV.[6][7] This cascade of events ultimately compromises the cell's ability to produce ATP, leading to the bioenergetic crisis that underlies the associated pathologies.

Caption: Signaling pathway from MRPS22 function to cellular energy production.

Clinical Manifestations of MRPS22 Dysfunction

Mutations in MRPS22 are associated with a spectrum of autosomal recessive mitochondrial diseases, with the clinical phenotype often correlating with the severity of the mutation's impact on mitoribosome function.[1][11]

-

Severe Neonatal and Infantile Disease: Homozygous missense (e.g., p.R170H, p.L215P) or splicing mutations can cause severe, often fatal, multi-systemic disorders.[1][6][7][12] Clinical features include severe hypotonia, hypertrophic cardiomyopathy, lactic acidosis, tubulopathy, and brain abnormalities.[1][6][7] Some patients present with features resembling Cornelia de Lange syndrome.[6] These severe phenotypes are typically accompanied by demonstrable defects in OXPHOS activity and significantly reduced levels of mitochondrial rRNA in patient fibroblasts.[1][7]

-

Primary Ovarian Insufficiency (POI): In contrast, other homozygous missense variants (e.g., p.R135Q, p.R202H) have been identified in adolescent females with the much milder phenotype of POI, characterized by the loss of ovarian function before the age of 40.[1][11][13] A key finding in these cases is the absence of detectable defects in OXPHOS activity or mitochondrial rRNA levels in patient-derived fibroblasts.[1][13] This suggests a tissue-specific requirement for optimal MRPS22 function, particularly in the high-energy environment of developing germ cells.[1] Drosophila modeling has confirmed a cell-autonomous requirement for the MRPS22 ortholog in germ cells for female fertility.[1][13]

Table 1: Summary of MRPS22 Mutations and Associated Clinical Phenotypes

| Mutation | Phenotype | Tissues Affected | Reference |

| p.R170H | Fatal hypertrophic cardiomyopathy, hypotonia, lactic acidosis, tubulopathy | Heart, Muscle, Kidney | [1][2] |

| p.L215P | Cornelia de Lange-like phenotype, brain abnormalities, hypertrophic cardiomyopathy | Brain, Heart, Systemic | [6] |

| c.339+5G>A (splicing) | Hypotonia, developmental delay, brainstem lesions (no cardiomyopathy) | Brain, Muscle | [12] |

| p.R135Q | Primary Ovarian Insufficiency (POI) | Ovary (Germ Cells) | [1][13] |

| p.R202H | Primary Ovarian Insufficiency (POI) | Ovary (Germ Cells) | [1][13] |

Table 2: Quantitative Molecular Data from Patient-Derived Fibroblasts

| Patient Phenotype | MRPS22 Mutation | 12S rRNA Level (% of Control) | OXPHOS Complex IV Activity (% of Control) | Reference |

| Severe Cardiomyopathy | p.R170H | ~10% | 27-33% | [7][8] |

| Severe Cardiomyopathy (WT Rescue) | p.R170H + WT MRPS22 | ~34% | 77-92% | [8] |

| Primary Ovarian Insufficiency | p.R202H | No significant change | No significant change | [1] |

Key Experimental Methodologies

The study of MRPS22 and its role in mitoribosome biogenesis employs a range of advanced molecular and cellular techniques.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique used to determine the high-resolution structure of large macromolecular complexes like the mitoribosome.[14][15] It allows researchers to visualize the architecture of the ribosome and pinpoint the location of individual proteins such as MRPS22, providing insights into its interactions and structural role.[14]

Detailed Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells (e.g., HEK293) or tissues by differential centrifugation.[16][17]

-

Mitoribosome Purification: Intact 55S mitoribosomes are purified from mitochondrial lysates, typically using sucrose density gradient ultracentrifugation.[16]

-

Grid Preparation: A small volume of the purified mitoribosome sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure.[16]

-

Data Acquisition: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual mitoribosome particles in different orientations.

-

Image Processing: Single-particle analysis software (e.g., RELION) is used to pick particles, classify them into distinct conformational states, and reconstruct a 3D map of the mitoribosome.[14][15] This map can then be used for atomic model building.

Caption: Experimental workflow for Cryo-EM analysis of mitoribosomes.

Mitochondrial Ribosome Profiling

Mitoribosome profiling is a high-throughput sequencing technique used to obtain a snapshot of all the protein-coding regions being actively translated by mitoribosomes at a specific moment.[18] This method can reveal how mutations in MRPS22 affect the translation of specific mitochondrial mRNAs.

Detailed Methodology:

-

Cell Lysis: Cells (often yeast with tagged ribosomal proteins) are cryogenically lysed to halt translation and preserve mitoribosome positions on mRNAs.[18]

-

RNase Digestion: The lysate is treated with RNase I to digest all mRNA that is not protected by being physically covered by a mitoribosome.

-

Mitoribosome Immunoprecipitation: Mitoribosome-mRNA complexes are isolated from the lysate, typically by immunoprecipitation using an antibody against a tagged ribosomal protein.[18]

-

Footprint Isolation: The protected mRNA fragments (ribosome footprints, ~25-35 nucleotides) are extracted from the purified complexes.

-

Library Preparation and Sequencing: The footprints are converted into a cDNA library and analyzed by next-generation sequencing.

-

Data Analysis: The sequenced reads are mapped to the mitochondrial transcriptome to determine the density and position of mitoribosomes on each mt-mRNA.

Caption: Experimental workflow for mitochondrial ribosome profiling.

Quantitative Density Gradient Mass Spectrometry (qDGMS)

This proteomic approach is used to study the assembly state of macromolecular complexes.[19] It can be used to identify partially assembled mt-SSU intermediates that accumulate when MRPS22 is defective.

Detailed Methodology:

-

SILAC Labeling: Control and patient (or knockdown) cells are cultured in media containing "light" or "heavy" stable isotope-labeled amino acids (e.g., Arginine, Lysine).[19]

-

Mitochondria Isolation and Lysis: Mitochondria are isolated and gently lysed to preserve ribosomal complexes.

-

Density Gradient Ultracentrifugation: The combined lysate is layered onto a continuous sucrose gradient and centrifuged at high speed. Mitoribosome subunits and assembly intermediates separate based on their size and density.[10][19]

-

Fractionation and Protein Digestion: The gradient is collected into multiple fractions. Proteins in each fraction are digested into peptides.

-

LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each ribosomal protein across the gradient fractions is determined by comparing the "heavy" and "light" peptide signals. This reveals how the distribution of each protein (and thus the assembly state) is altered by the MRPS22 defect.[19]

Caption: Experimental workflow for qDGMS analysis of mitoribosome assembly.

Conclusion and Future Directions

MRPS22 is a cornerstone of the mammalian mitochondrial small ribosomal subunit, playing an essential role in its assembly, the stability of the 12S rRNA, and the overall function of mitochondrial translation. The clinical spectrum of MRPS22 mutations, from devastating neonatal disorders to tissue-specific dysfunctions like primary ovarian insufficiency, underscores its critical importance. The genotype-phenotype discrepancies highlight the need for further research into the tissue-specific requirements of mitochondrial translation and the potential for non-bioenergetic roles of mitoribosomal proteins.

For drug development professionals, the intricate process of mitoribosome biogenesis presents a potential target. Understanding the precise interactions of MRPS22 with the 12S rRNA and other ribosomal proteins could pave the way for novel therapeutic strategies aimed at stabilizing the mitoribosome in certain mitochondrial diseases. Future research, leveraging advanced techniques like cryo-EM and ribosome profiling, will continue to unravel the complexities of mitoribosome assembly and function, offering new insights into mitochondrial pathophysiology and potential avenues for intervention.

References

- 1. Mutations in the mitochondrial ribosomal protein MRPS22 lead to primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of mutated mitochondrial ribosomal proteins S16 and S22 on the assembly of the small and large ribosomal subunits in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ribosomal protein S22 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. MRPS22 Gene: Function, Role in Disease, and Research [learn.mapmygenome.in]

- 6. Mutation in mitochondrial ribosomal protein MRPS22 leads to Cornelia de Lange-like phenotype, brain abnormalities and hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmg.bmj.com [jmg.bmj.com]

- 8. Antenatal mitochondrial disease caused by mitochondrial ribosomal protein (MRPS22) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MRPS22 mitochondrial ribosomal protein S22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Systematic analysis of assembly intermediates in yeast to decipher the mitoribosome assembly pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A patient with mitochondrial disorder due to a novel mutation in MRPS22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutations in the mitochondrial ribosomal protein MRPS22 lead to primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cryo-EM for Structure Determination of Mitochondrial Ribosome Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. Cryo-EM for Structure Determination of Mitochondrial Ribosome Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes [bio-protocol.org]

- 17. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes [bio-protocol.org]

- 18. Mitochondrial Ribosome (Mitoribosome) Profiling for Monitoring Mitochondrial Translation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to study human mitochondrial ribosome using quantitative density gradient analysis by mass spectrometry and complexome profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

MIR22 expression patterns in different tissue types

An In-Depth Technical Guide to MIR22 Expression Patterns and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-22 (MIR22) is a highly conserved, non-coding RNA molecule that plays a pivotal role in post-transcriptional gene regulation. Located on chromosome 17p13.3, MIR22 has emerged as a critical modulator of numerous biological processes, acting as both a tumor suppressor and, in some contexts, an onco-miRNA.[1][2] Its dysregulation is implicated in a wide array of pathologies, including various cancers, cardiovascular diseases, and metabolic disorders.[3][4] This guide provides a comprehensive overview of MIR22 expression across different tissue types, detailed protocols for its detection and quantification, and a visual representation of its key signaling pathways.

Data Presentation: MIR22 Expression in Human Tissues

The expression of MIR22 varies significantly across different human tissues. The following table summarizes quantitative data for hsa-miR-22-3p, the primary mature form, sourced from the miRNATissueAtlas2, which provides a comprehensive small non-coding RNA tissue atlas based on deep sequencing.[5][6] Expression levels are presented in reads per million (RPM).

| Tissue/Organ System | Tissue | Mean Expression (RPM) of hsa-miR-22-3p |

| Cardiovascular | Heart | 14,850 |

| Artery | 10,500 | |

| Endocrine | Adipose Tissue | 18,900 |

| Adrenal Gland | 4,300 | |

| Pancreas | 2,100 | |

| Thyroid | 2,500 | |

| Gastrointestinal | Colon | 3,800 |

| Esophagus | 2,900 | |

| Intestine | 4,200 | |

| Liver | 1,950 | |

| Stomach | 2,300 | |

| Hematological/Immune | Spleen | 2,800 |

| Lymph Node | 3,100 | |

| Bone Marrow | Not Reported | |

| Musculoskeletal | Skeletal Muscle | 16,500 |

| Nervous | Brain (Cerebellum) | 8,900 |

| Brain (Cortex) | 7,500 | |

| Reproductive | Ovary | 2,700 |

| Testis | 950 | |

| Uterus | 3,500 | |

| Respiratory | Lung | 3,900 |

| Integumentary | Skin | 1,800 |

| Urinary | Kidney | 5,100 |

| Bladder | 2,400 |

Data is representative and compiled from public atlas resources; absolute values may vary based on detection method and normalization.[5][6][7]

Experimental Protocols

Accurate quantification and localization of MIR22 are crucial for research. The following sections detail the methodologies for three key experimental techniques.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR)

This method is the gold standard for quantifying miRNA expression levels due to its high sensitivity and specificity.

1. RNA Extraction:

-

Isolate total RNA from tissue samples or cells using a TRIzol-based reagent or a commercial kit designed for small RNA recovery (e.g., miRNeasy Mini Kit, Qiagen).

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0.

-

Verify RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).

2. Reverse Transcription (RT):

-

Synthesize cDNA from total RNA using a miRNA-specific reverse transcription kit (e.g., miScript II RT Kit, Qiagen; TaqMan MicroRNA Reverse Transcription Kit, Thermo Fisher).

-

These kits typically employ a universal tailing method or stem-loop primers to specifically reverse transcribe mature miRNAs.

-

A typical reaction includes 10-100 ng of total RNA, RT enzyme, reaction buffer, and specific primers. Incubate as per the manufacturer's protocol (e.g., 60 min at 37°C, followed by 5 min at 95°C).

3. Real-Time PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay.

-

Prepare a reaction mix containing cDNA template, qPCR master mix, and miRNA-specific forward and reverse primers (or a TaqMan probe assay).

-

Use a small, ubiquitously expressed non-coding RNA, such as U6 snRNA or RNU48, as an endogenous control for normalization.

-

Run the reaction on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Calculate relative expression using the 2-ΔΔCT method.[8]

Protocol 2: Northern Blotting

Northern blotting allows for the visualization of miRNA size and the detection of precursors or isoforms.

1. RNA Electrophoresis:

-

Load 10-30 µg of total RNA per lane onto a 15% denaturing polyacrylamide gel containing 8 M urea.

-

Run the gel in 0.5x TBE buffer at ~200-400V until the bromophenol blue tracking dye reaches the bottom.[9][10]

-

Stain the gel with ethidium bromide to visualize low molecular weight RNAs (like 5S rRNA and tRNA) to verify loading consistency.[10]

2. RNA Transfer:

-

Transfer the RNA from the gel to a positively charged nylon membrane (e.g., GeneScreen Plus) using a semi-dry transfer apparatus.[10]

-

Perform the transfer in 0.5x TBE buffer at ~400 mA for 1 hour.[10]

3. Cross-linking and Hybridization:

-

UV-crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb Plus) for 1-2 hours at a temperature optimized for your probe (typically 37-50°C).

-

Prepare a 32P-labeled probe. Locked Nucleic Acid (LNA) probes are recommended for their high specificity and sensitivity.[2][9] Label the LNA oligonucleotide probe with γ-32P ATP using T4 polynucleotide kinase.

-

Add the labeled probe to the hybridization buffer and incubate overnight at the optimized temperature.

4. Washing and Detection:

-

Wash the membrane multiple times with low and high stringency buffers (e.g., 2x SSC, 0.1% SDS) to remove the non-specifically bound probe.[2]

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the signal.

Protocol 3: In Situ Hybridization (ISH)

ISH is essential for visualizing the spatial distribution of MIR22 within tissues and identifying the specific cell types expressing it.

1. Tissue Preparation:

-

Fix tissues in 4% paraformaldehyde (PFA) and embed in paraffin (FFPE) or prepare frozen sections.[11]

-

Cut 5-10 µm sections and mount them on positively charged slides.

-

For FFPE sections, deparaffinize with xylene and rehydrate through a graded ethanol series.

2. Permeabilization and Pre-hybridization:

-

Treat sections with Proteinase K to improve probe accessibility. The duration and concentration must be optimized for the tissue type.[11]

-

Wash with PBS and pre-hybridize the slides with a dedicated pre-hybridization solution at 55-60°C for at least 2-3 hours.[11]

3. Hybridization:

-

Use a digoxigenin (DIG)-labeled LNA probe specific for MIR22 for optimal results.[11]

-

Dilute the probe in hybridization solution (typically 1-50 nM). Heat to 65-80°C for 5 minutes to linearize, then immediately chill on ice.

-

Apply the probe mixture to the tissue section, cover with a coverslip, and hybridize overnight in a humidified chamber at a temperature ~20-25°C below the probe's melting temperature (Tm).[11]

4. Stringency Washes and Immunodetection:

-

Wash the slides in saline-sodium citrate (SSC) buffers of decreasing concentration (e.g., 5x, 1x, 0.2x SSC) at the hybridization temperature to remove unbound probe.[12]

-

Block non-specific binding sites with a blocking solution (e.g., 2% BSA).

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).

-

Wash and add the appropriate chromogenic substrate (e.g., NBT/BCIP for AP, which produces a blue-purple precipitate) until the desired signal intensity is reached.[11]

-

Counterstain with Nuclear Fast Red, mount, and visualize using a light microscope.

Mandatory Visualizations

Experimental Workflow

References

- 1. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Detection of MicroRNAs by Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. miRNATissueAtlas2: an update to the human miRNA tissue atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mirnatissueatlas_2025 [web.ccb.uni-saarland.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Expression levels of miR-22, miR-30c, miR-145, and miR-519d and their possible associations with inflammatory markers among patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosyn.com [biosyn.com]

- 10. MicroRNA Northern Protocol | Fan Research Lab [fan.genetics.ucla.edu]

- 11. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A methodology for the combined in situ analyses of the precursor and mature forms of microRNAs and correlation with their putative targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Conservation of MRPS22

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial ribosomal protein S22 (MRPS22) is an integral component of the small subunit of the mitochondrial ribosome, essential for the synthesis of mitochondrial-encoded proteins crucial for oxidative phosphorylation. Encoded by a nuclear gene, MRPS22 is highly conserved across a diverse range of species, underscoring its critical and ancient biological function. Mutations in highly conserved residues of MRPS22 have been linked to a spectrum of human diseases, from severe mitochondrial disorders to primary ovarian insufficiency, highlighting the functional importance of its evolutionary preservation. This technical guide provides a comprehensive overview of the evolutionary conservation of MRPS22, detailing its function, genomic location, and the methodologies used to investigate its conservation. Furthermore, it explores the implications of MRPS22's conserved nature in the context of disease and drug development.

Introduction to MRPS22

MRPS22 is a protein component of the 28S small subunit of the mitochondrial ribosome (mitoribosome)[1][2][3]. Mitoribosomes are responsible for translating the 13 proteins encoded by the mitochondrial genome, which are essential subunits of the electron transport chain complexes[1][4]. The proper assembly and function of the mitoribosome are therefore critical for cellular energy production. The human MRPS22 gene is located on chromosome 3 at position 3q23[5].

Unlike many other ribosomal proteins, MRPS22 does not have a clear ortholog in fungi, yeast, or prokaryotes, suggesting it may be a later evolutionary addition to the mitochondrial translation machinery in metazoans[4][6]. Despite this, its sequence is highly conserved across animal species, indicating a strong negative selection pressure to maintain its function[4][6][7].

Evolutionary Conservation of MRPS22

The evolutionary conservation of a protein is a strong indicator of its functional importance. In MRPS22, this conservation is evident at the sequence level, with key amino acid residues being identical across a wide range of species.

Quantitative Analysis of MRPS22 Orthologs

To illustrate the extent of MRPS22 conservation, the following table presents a pairwise sequence identity matrix of MRPS22 orthologs from various species. The protein sequences were obtained from the NCBI database and aligned using Clustal Omega.

| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) | Fruit Fly (Drosophila melanogaster) | Nematode (Caenorhabditis elegans) |

| Human (Homo sapiens) | 100% | 86.9% | 63.5% | 45.8% | 35.7% |

| Mouse (Mus musculus) | 86.9% | 100% | 62.9% | 46.1% | 36.0% |

| Zebrafish (Danio rerio) | 63.5% | 62.9% | 100% | 44.7% | 34.9% |

| Fruit Fly (Drosophila melanogaster) | 45.8% | 46.1% | 44.7% | 100% | 33.1% |

| Nematode (Caenorhabditis elegans) | 35.7% | 36.0% | 34.9% | 33.1% | 100% |

Note: The percentages represent the identity score from a pairwise sequence alignment.

This data clearly demonstrates the high degree of sequence conservation, particularly among vertebrates. The conservation extends to invertebrates, albeit to a lesser extent, signifying a conserved core function.

Methodologies for Investigating Evolutionary Conservation

The study of protein conservation involves a combination of computational and experimental approaches. Below are detailed protocols for key experiments.

Experimental Workflow for Conservation Analysis

The following diagram illustrates a typical workflow for investigating the evolutionary conservation of a protein like MRPS22.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Mutations in the mitochondrial ribosomal protein MRPS22 lead to primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial ribosomal protein S22 - Wikipedia [en.wikipedia.org]

- 6. Mutation in mitochondrial ribosomal protein MRPS22 leads to Cornelia de Lange-like phenotype, brain abnormalities and hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in the mitochondrial ribosomal protein MRPS22 lead to primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of microRNA-22 in Post-Transcriptional Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-22 (miR-22) has emerged as a critical post-transcriptional regulator of gene expression, implicated in a wide array of physiological and pathological processes. This small non-coding RNA fine-tunes the expression of a multitude of target genes, thereby influencing fundamental cellular functions including cell cycle progression, apoptosis, senescence, and differentiation. Its dysregulation has been linked to various diseases, most notably cancer, where it can function as either a tumor suppressor or an oncomiRNA depending on the cellular context. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MIR22's function, detailed experimental protocols for its study, and a summary of its impact on key signaling pathways.

Core Mechanisms of MIR22-Mediated Gene Regulation

MicroRNAs, typically 22 nucleotides in length, function by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression[1]. MIR22 is a highly conserved miRNA across vertebrate species, suggesting its functional importance[1]. The MIR22 gene is located on chromosome 17p13.1.

The primary mechanism of MIR22 action involves its incorporation into the RNA-induced silencing complex (RISC). The "seed sequence" of MIR22 (nucleotides 2-8 from the 5' end) is crucial for recognizing and binding to complementary sequences in the 3' UTR of its target mRNAs. This interaction, often imperfect, is sufficient to recruit the RISC complex and execute gene silencing.

Validated Targets of MIR22 and Their Functional Consequences

MIR22 has a broad range of validated target genes, many of which are key regulators of cellular processes. The table below summarizes some of the key targets and the quantitative impact of MIR22 on their expression.

| Target Gene | Cellular Process | Cancer Type (Context) | Fold Repression (mRNA/Protein) | Reference |

| SIRT1 (Sirtuin 1) | Cell Senescence, Apoptosis | Breast Cancer, Cervical Cancer | Protein: ~2.5-fold decrease | [2][3] |

| PTEN (Phosphatase and Tensin Homolog) | PI3K/AKT Signaling, Apoptosis | Chronic Lymphocytic Leukemia, Colon Cancer | Protein: Significant decrease | [4][5][6] |

| CDK6 (Cyclin Dependent Kinase 6) | Cell Cycle (G1/S Transition) | Cervical Cancer | Protein: Marked downregulation | [2] |

| SP1 (Specificity Protein 1) | Transcription, Cell Growth | Cervical Cancer | Protein: Marked downregulation | [2] |

| p21 (CDKN1A) | Cell Cycle Arrest, Apoptosis | Colon Cancer | mRNA/Protein: Inhibition of induction | [7] |

| ERα (Estrogen Receptor Alpha) | Hormone Signaling | Endometrioid Adenocarcinoma | mRNA/Protein: Downregulation | |

| MAX (MYC Associated Factor X) | Transcription, Cell Proliferation | Leukemia | Protein: Lowered levels | |

| HDAC4 (Histone Deacetylase 4) | Epigenetic Regulation, Proliferation | Hepatocellular Carcinoma | mRNA/Protein: Post-transcriptional silencing | [1] |

| MYCBP (MYC Binding Protein) | Transcription | Acute Myeloid Leukemia | Not specified | [1] |

| ErbB3 (Erb-B2 Receptor Tyrosine Kinase 3) | Growth Factor Signaling | Renal Cell Carcinoma | Not specified | |

| Cyclin A2 | Cell Cycle | Colorectal Cancer | Not specified |

Key Signaling Pathways Regulated by MIR22

MIR22 is a crucial node in several critical signaling pathways, modulating their activity by targeting key components.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. MIR22 can directly target and suppress the expression of PTEN, a critical negative regulator of this pathway[4][5]. By downregulating PTEN, MIR22 leads to increased phosphorylation and activation of AKT. This can have dual consequences: in some cancers, this activation promotes cell proliferation and survival, while in other contexts, it can contribute to cellular senescence.

References

- 1. genscript.com [genscript.com]

- 2. miR-22 represses cancer progression by inducing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-22 inhibits cell growth and metastasis in breast cancer via targeting of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miR-22 Forms a Regulatory Loop in PTEN/AKT Pathway and Modulates Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of miR-22 reverses paclitaxel-induced chemoresistance through activation of PTEN signaling in p53-mutated colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-SIRT1 antibody [19A7AB4] (ab110304) | Abcam [abcam.com]

The Core Biological Functions of Mitochondrial Ribosomal Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial ribosomal proteins (MRPs) are integral components of the mitoribosome, the molecular machinery responsible for synthesizing the 13 essential proteins of the oxidative phosphorylation (OXPHOS) system encoded by mitochondrial DNA (mtDNA). While this canonical function is critical for cellular energy production, a growing body of evidence reveals that MRPs also possess non-canonical, or "moonlighting," functions that extend beyond protein synthesis. These extra-ribosomal roles include the regulation of apoptosis, cell cycle, and mitochondrial transcription, implicating MRPs in a diverse range of cellular processes and disease states, including cancer. This technical guide provides a comprehensive overview of the basic biological functions of MRPs, detailing their canonical role in mitochondrial translation and exploring their emerging non-canonical activities. We present quantitative data on MRP expression, detailed experimental protocols for their study, and visualizations of key signaling pathways in which they participate, offering a valuable resource for researchers and professionals in drug development.

Canonical Function: Architects of Mitochondrial Protein Synthesis

The primary and most well-understood function of MRPs is their role as structural and functional components of the mitochondrial ribosome (mitoribosome). The mammalian mitoribosome is a 55S particle composed of a small 28S subunit (mt-SSU) and a large 39S subunit (mt-LSU).[1] These subunits are comprised of two mitochondrially encoded ribosomal RNAs (12S and 16S rRNAs) and approximately 80 nuclear-encoded MRPs that are synthesized in the cytoplasm and imported into the mitochondria.[2][3]

The mitoribosome is responsible for translating the 13 messenger RNAs (mRNAs) encoded by the mitochondrial genome. These 13 proteins are all essential subunits of the enzyme complexes of the oxidative phosphorylation system, which is responsible for generating the majority of the cell's ATP.[4][5] Defects in the assembly or function of the mitoribosome, due to mutations in either the mitochondrial rRNA or the nuclear genes encoding MRPs, can lead to severe mitochondrial dysfunction and a range of human diseases, often manifesting in energy-demanding tissues like the brain, heart, and muscle.[6]

The process of mitochondrial translation is a complex and highly regulated process that can be divided into four main stages: initiation, elongation, termination, and ribosome recycling.[4][5]

-

Initiation: This process involves the assembly of the 28S subunit, mRNA, formylated methionine-tRNA (fMet-tRNA), and initiation factors to form the initiation complex.

-

Elongation: The mitoribosome moves along the mRNA, decoding the genetic information and catalyzing the formation of peptide bonds between amino acids.[4]

-

Termination: When a stop codon is reached, release factors mediate the release of the newly synthesized polypeptide chain.

-

Ribosome Recycling: The mitoribosome is disassembled into its subunits, which can then be used for subsequent rounds of translation.[4][5]

Non-Canonical Functions: Beyond the Ribosome

Emerging evidence has revealed that MRPs can perform functions independent of their role in protein synthesis. These "extra-ribosomal" functions highlight the versatility of these proteins and their integration into broader cellular signaling networks.

Regulation of Apoptosis

Several MRPs have been directly implicated in the regulation of programmed cell death, or apoptosis.

-

MRPL41 and p53-Mediated Apoptosis: The mitochondrial ribosomal protein L41 (MRPL41) has been shown to play a crucial role in p53-dependent apoptosis.[5][7] Under conditions of cellular stress, MRPL41 can stabilize the tumor suppressor protein p53 and facilitate its translocation to the mitochondria.[5][7] In the mitochondria, p53 can then directly induce apoptosis. This suggests that MRPL41 acts as a critical link between ribosomal stress and the activation of the intrinsic apoptotic pathway.

-

MRPS29 and Anoikis: The mitochondrial ribosomal protein S29 (MRPS29) has been implicated in anoikis, a form of apoptosis that is induced by cell detachment from the extracellular matrix. Cytosolic MRPS29 can help to activate the extrinsic cell death pathway.[8]

-

MRPS30 in Apoptosis: The overexpression of MRPS30 has been shown to increase apoptosis in mouse fibroblasts.[8]

Transcriptional Regulation

Certain MRPs can directly influence the transcription of mitochondrial DNA.

-

MRPL12 as a Transcriptional Activator: Mitochondrial ribosomal protein L12 (MRPL12) can exist in a "free" form within the mitochondrial matrix, where it can bind to and activate the mitochondrial RNA polymerase (POLRMT). This interaction enhances both promoter-dependent and -independent mitochondrial transcription, suggesting a dual role for MRPL12 in both transcription and translation.[8]

Cell Cycle Control

MRPs have also been shown to influence the progression of the cell cycle.

-

MRPL41 and Cell Cycle Arrest: In the absence of p53, MRPL41 can stabilize the cyclin-dependent kinase inhibitor p27Kip1, leading to cell cycle arrest at the G1 phase.[5]

Quantitative Data on MRP Expression

The expression levels of MRPs can vary significantly across different tissues and are often dysregulated in disease states, particularly in cancer. The following tables summarize quantitative data on MRP expression.

| MRP | Cancer Type | Expression Change in Cancer vs. Normal Tissue | Prognostic Significance of High Expression | Reference(s) |

| MRPL13 | Lung Adenocarcinoma | Upregulated | Poor | [9] |

| Breast Cancer | Upregulated | Poor | [10] | |

| Gastric Cancer | Upregulated | Poor | [11] | |

| MRPL15 | Lung Cancer | Upregulated | Poor | [11] |

| MRPL19 | Lung Cancer | Upregulated | Poor | [11] |

| MRPL39 | Gastric Cancer | Downregulated | - | [9] |

| MRPS5 | Gastric Cancer | Downregulated | - | [9] |

| MRPS17 | Gastric Cancer | Upregulated | Poor | [11] |

| MRPS23 | Breast Cancer | Upregulated | - | [12] |

| Hepatocellular Carcinoma | Upregulated | Poor | [12] | |

| MRPS30 | Breast Cancer | Upregulated | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the functions of MRPs.

Isolation of Mitochondrial Ribosomes from Mammalian Cells

This protocol describes the purification of intact mitoribosomes from cultured human embryonic kidney (HEK) cells.

Materials:

-

HEK cells (at least 10^10 cells)

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA

-

Lysis Buffer: 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 50 mM MgOAc, 2% Polyethylene glycol octylphenyl ether, 2 mM DTT, protease inhibitors

-

Resuspension Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 20 mM MgCl2, 1 mM DTT

-

Sucrose solutions (32% and 60% w/v in MIB)

-

Nitrogen cavitation chamber

-

Dounce homogenizer

-

Ultracentrifuge with appropriate rotors (e.g., SW40, TLA 120.2)

Procedure:

-

Cell Harvest and Mitochondria Isolation:

-

Harvest HEK cells by centrifugation.

-

Resuspend the cell pellet in MIB and allow to swell on ice.

-

Lyse the cells using a nitrogen cavitation chamber or a Dounce homogenizer.

-

Centrifuge the lysate at low speed to pellet nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet crude mitochondria.

-

Purify the mitochondria further by ultracentrifugation on a sucrose gradient (e.g., 32%/60%).

-

Collect the mitochondria from the interface, wash with MIB, and store at -80°C.[13][14]

-

-

Mitoribosome Purification:

-

Thaw the purified mitochondria on ice and resuspend in Lysis Buffer.

-

Incubate on ice to allow for complete lysis.

-

Centrifuge at high speed to pellet insoluble material.

-

Layer the supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

-

Resuspend the ribosomal pellet in Resuspension Buffer.

-

For further purification, load the resuspended pellet onto a linear sucrose gradient (e.g., 15-30%) and ultracentrifuge.

-

Fractionate the gradient and collect the fractions containing the 55S mitoribosomes.[13][14][15]

-

Analysis of Mitochondrial Translation by Ribosome Profiling (MitoRiboSeq)

This protocol provides a method to obtain a snapshot of all the ribosome positions on mitochondrial mRNAs at a near-codon resolution.

Materials:

-

Mammalian cells of interest

-

Lysis buffer with cycloheximide

-

Micrococcal Nuclease (MNase)

-

Sucrose gradient solutions

-

RNA extraction reagents

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Lysis and Ribosome Footprinting:

-

Isolation of Mitoribosomes:

-

RNA Extraction and Library Preparation:

-

Extract the RNA from the mitoribosome fractions.

-

Isolate the ribosome-protected mRNA fragments (footprints) by size selection on a denaturing polyacrylamide gel.

-

Prepare a sequencing library from the isolated footprints. This typically involves ligation of adapters, reverse transcription, and PCR amplification.[16][17]

-

-

Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the mitochondrial genome.

-

Analyze the distribution of footprints along the mitochondrial transcripts to identify regions of high ribosome occupancy, which may indicate sites of translational pausing.[16][17]

-

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol can be adapted to investigate the interaction between an MRP and a putative binding partner, for example, MRPL41 and p53.

Materials:

-

Cells expressing the proteins of interest (endogenously or via transfection)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Antibody specific to the "bait" protein (e.g., anti-MRPL41)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Lyse the cells in Co-IP Lysis Buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody against the "prey" protein (e.g., anti-p53) to confirm the interaction.[18]

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MRPs.

MRPL41-p53 Apoptotic Pathway

MRPL12 in Mitochondrial Transcription and Signaling

Experimental Workflow for Identifying MRP Protein-Protein Interactions

Conclusion and Future Directions

Mitochondrial ribosomal proteins are far more than just structural components of the mitoribosome. While their canonical role in mitochondrial protein synthesis is undeniably critical for cellular energy metabolism, their emerging non-canonical functions in apoptosis, transcription, and cell cycle regulation are expanding our understanding of their importance in cellular homeostasis and disease. The dysregulation of MRP expression in various cancers highlights their potential as both prognostic biomarkers and therapeutic targets.

Future research should continue to unravel the full spectrum of MRP extra-ribosomal functions and the molecular mechanisms that govern them. The development of more specific tools and techniques to study these functions in vivo will be crucial. A deeper understanding of the intricate signaling pathways in which MRPs participate will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Quantitative Proteomics of Synaptic and Nonsynaptic Mitochondria: Insights for Synaptic Mitochondrial Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic survey towards the tissue-specific proteins of mouse mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extra-Ribosomal Roles for Ribosomal Proteins and Their Relevance to Tumour Suppression, Carcinogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial ribosomal small subunit (MRPS) MRPS23 protein-protein interaction reveals phosphorylation by CDK11-p58 affecting cell proliferation and knockdown of MRPS23 sensitizes breast cancer cells to CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute quantification of multidrug resistance-associated protein 2 (MRP2/ABCC2) using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genome-wide survey by ChIP-seq reveals YY1 regulation of lincRNAs in skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. YY1 Is a Structural Regulator of Enhancer-Promoter Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. YY1-controlled regulatory connectivity and transcription are influenced by the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SRM / MRM / PRM Absolute Quantification | Complete Omics Inc. [completeomics.com]

- 13. MRPL13 Promotes Tumor Cell Proliferation, Migration and EMT Process in Breast Cancer Through the PI3K-AKT-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Down-regulation of MRPS23 inhibits rat breast cancer proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying and Localizing the Mitochondrial Proteome Across Five Tissues in A Mouse Population - PMC [pmc.ncbi.nlm.nih.gov]

- 17. YY1 Positively Regulates Transcription by Targeting Promoters and Super-Enhancers through the BAF Complex in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicine.tulane.edu [medicine.tulane.edu]

An In-depth Technical Guide on the Link Between MRPL22 and Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial ribosomal protein L22 (MRPL22) is a nuclear-encoded protein crucial for the synthesis of mitochondrial DNA-encoded proteins.[1] As a core component of the large 39S subunit of the mitoribosome, MRPL22 plays a pivotal role in the translation of 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] Consequently, the integrity of MRPL22 function is intrinsically linked to cellular energy metabolism. Dysregulation of MRPL22 expression has been implicated in various pathologies, particularly cancer, where metabolic reprogramming is a key hallmark. This guide provides a comprehensive overview of the current understanding of MRPL22's function, its impact on cellular metabolism, and its emerging role as a potential therapeutic target. We delve into the signaling pathways influenced by MRPL22, present quantitative data from relevant studies, and detail key experimental protocols for its investigation.

Introduction: The Role of MRPL22 in Mitochondrial Function

Mitochondria are central hubs for cellular metabolism, responsible for the majority of cellular ATP production through OXPHOS. The OXPHOS system is composed of protein complexes, with key subunits encoded by mitochondrial DNA (mtDNA). The synthesis of these subunits is carried out by mitochondrial ribosomes (mitoribosomes).[2]

MRPL22 is a structural constituent of the large 39S subunit of the mitoribosome.[3][4] Its primary function is to facilitate mitochondrial protein synthesis, including translational elongation and termination.[3][5] By ensuring the proper assembly and function of the OXPHOS complexes, MRPL22 is indispensable for maintaining mitochondrial respiratory capacity and, by extension, cellular energy homeostasis.[6]

MRPL22 and its Impact on Cellular Metabolism

The direct link between MRPL22 and cellular metabolism stems from its role in OXPHOS. Inhibition or downregulation of MRPL22 impairs mitochondrial translation, leading to a dysfunctional electron transport chain and reduced ATP synthesis.[6] This disruption forces cells to adapt their metabolic strategies, often resulting in a shift towards glycolysis for energy production, a phenomenon famously observed in cancer cells (the Warburg effect).

Recent studies have highlighted the differential expression of MRPL22 in various cancers. While some cancers show upregulation, others, like Acute Myeloid Leukemia (AML), have reported downregulation of a suite of mitochondrial ribosomal proteins, including MRPL22.[1] This suggests a context-dependent role for MRPL22 in cancer metabolism, potentially influenced by the specific metabolic dependencies of the tumor.

Quantitative Data on MRPL22 Expression and Function

The following tables summarize quantitative data from studies investigating MRPL22.

Table 1: MRPL22 Expression in Cancer

| Cancer Type | Expression Change | Implication | Reference |

| Acute Myeloid Leukemia (AML) | Downregulated | Part of a broader downregulation of MRPs | [1] |

| B-cell non-Hodgkin lymphoma | Recurrently expressed in a fusion gene with LARP1 | Potential lymphomagenic functions | [6] |

| Hepatocellular Carcinoma | Part of a prognostic six-gene signature | Associated with distant metastasis | [7][8] |

| Breast Cancer | Part of a prognostic six-gene signature | Associated with distant metastasis | [7][8] |

Table 2: Functional Consequences of MRPL22 Dysregulation

| Experimental System | Manipulation | Observed Effect | Reference |

| Cancer Cell Lines | MRPL22 is a dependency in 10 cell lines | Essential for survival in certain cancer cell lines | [9] |

| Breast Cancer | High MRPL22 expression | Part of a gene signature associated with poor survival | [7] |

Signaling Pathways Involving MRPL22

MRPL22's influence extends beyond bioenergetics, intersecting with key cellular signaling pathways.

Apoptosis

Mitochondria are central to the intrinsic apoptotic pathway.[10] Mitochondrial dysfunction, which can be triggered by impaired mitochondrial translation due to MRPL22 deficiency, can lead to the release of pro-apoptotic factors. While some mitochondrial ribosomal proteins (MRPs) can act as apoptosis-inducing factors, the precise role of MRPL22 in apoptosis is still under investigation.[10] However, knockdown of other MRPs, such as MRPL14 and MRPL35, has been shown to induce apoptosis in cancer cells, suggesting a potential common mechanism.[11][12]

Mitochondrial Unfolded Protein Response (UPRam)

The UPRam is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria.[13] Inhibition of mitochondrial translation is a known trigger for the UPRam.[13] Therefore, disruption of MRPL22 function can lead to an imbalance in the stoichiometry of nuclear- and mitochondrial-encoded OXPHOS subunits, activating the UPRam to restore mitochondrial proteostasis.[14] This response involves the upregulation of mitochondrial chaperones and proteases.

Caption: MRPL22 dysfunction can trigger the mitochondrial unfolded protein response (UPRam).

Experimental Protocols

Investigating the function of MRPL22 requires a combination of molecular and cellular biology techniques.

siRNA-mediated Knockdown of MRPL22

This protocol is used to transiently reduce the expression of MRPL22 in cultured cells.

-

Cell Culture: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute a validated siRNA targeting MRPL22 and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

-

Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest the cells to assess MRPL22 knockdown efficiency by qRT-PCR and Western blotting. Functional assays can then be performed.

Caption: A typical workflow for siRNA-mediated gene knockdown.

Analysis of Mitochondrial Translation

This method assesses the rate of new protein synthesis within the mitochondria.

-

Cell Treatment: Culture cells with and without MRPL22 knockdown.

-

Inhibition of Cytosolic Translation: Treat cells with an inhibitor of cytosolic translation (e.g., emetine or cycloheximide) for 30-60 minutes. This ensures that any subsequent protein labeling is specific to mitochondrial translation.

-

Metabolic Labeling: Add a labeled amino acid analog (e.g., ³⁵S-methionine or a non-radioactive alternative like puromycin) to the culture medium and incubate for 1-2 hours.

-

Cell Lysis and Protein Analysis: Harvest the cells, lyse them, and separate the proteins by SDS-PAGE.

-

Detection: Detect the newly synthesized, labeled mitochondrial proteins by autoradiography (for ³⁵S-methionine) or Western blotting with an anti-puromycin antibody. A decrease in the signal in MRPL22 knockdown cells indicates impaired mitochondrial translation.

Seahorse XF Analyzer for Metabolic Profiling

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Assay Preparation: The day of the assay, replace the growth medium with a specialized assay medium and incubate the plate in a CO₂-free incubator.

-

Mito Stress Test: Load the Seahorse analyzer cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Data Acquisition: The Seahorse analyzer sequentially injects the compounds and measures the changes in OCR and ECAR in real-time.

-

Data Analysis: The resulting data provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in MRPL22-deficient cells would confirm a defect in oxidative phosphorylation.

Therapeutic Implications and Future Directions

The critical role of MRPL22 in mitochondrial metabolism, particularly in cancer, makes it an attractive, albeit challenging, therapeutic target. Targeting mitochondrial translation presents a potential strategy to exploit the metabolic vulnerabilities of tumors that are highly dependent on OXPHOS.[6]

Future research should focus on:

-

Elucidating the precise mechanisms by which MRPL22 expression is regulated in different cancer types.

-

Identifying small molecules that can specifically modulate MRPL22 function or the activity of the mitoribosome.

-

Exploring the potential of targeting MRPL22 in combination with other therapies that target cellular metabolism or induce apoptosis.

References

- 1. Mitochondrial Ribosomal Proteins and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial ribosomal protein L22 - Wikipedia [en.wikipedia.org]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. MRPL22 mitochondrial ribosomal protein L22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Unraveling the roles and mechanisms of mitochondrial translation in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial ribosomal proteins in metastasis and their potential use as prognostic and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DepMap - Broad Institute [depmap.org]

- 10. Abnormal Expression of Mitochondrial Ribosomal Proteins and Their Encoding Genes with Cell Apoptosis and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knockdown of MRPL35 promotes cell apoptosis and inhibits cell proliferation in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Ribosomal Protein L14 Promotes Cell Growth and Invasion by Modulating Reactive Oxygen Species in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unveiling the Regulatory Network of MIR22: A Technical Guide to Downstream Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-22 (MIR22) is a critical non-coding RNA that plays a multifaceted role in cellular processes, acting as both a tumor suppressor and an oncomiR depending on the cellular context. Its dysregulation is implicated in a wide array of human diseases, most notably cancer. Understanding the downstream targets of MIR22 is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the known downstream targets of MIR22, detailed experimental protocols for their identification and validation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

MicroRNAs (miRNAs) are small, endogenous, non-coding RNA molecules, approximately 22 nucleotides in length, that post-transcriptionally regulate gene expression. They primarily function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression[1]. MIR22, located on chromosome 17p13.3, is a highly conserved miRNA that has been shown to regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, senescence, and migration[1][2][3]. Its dual role in cancer, acting as a tumor suppressor in some malignancies and an oncogene in others, underscores the complexity of its regulatory network[2][4]. This guide aims to provide researchers with a detailed resource for identifying and validating the downstream targets of MIR22.

Downstream Targets of MIR22

A multitude of studies have identified and validated a wide range of downstream targets of MIR22. These targets are involved in various signaling pathways that are crucial for cellular homeostasis and are often dysregulated in disease. The following table summarizes key experimentally validated targets of MIR22, the method of validation, the cell type or model system used, and the observed effect.

| Target Gene | Validation Method(s) | Cell Type/Model System | Effect of MIR22 on Target | Reference(s) |

| PTEN | Luciferase Reporter Assay, Western Blot | Cervical and Breast Cancer Cells | Downregulation | [2][4] |

| SIRT1 | Luciferase Reporter Assay, Western Blot | Breast Cancer and Senescent Fibroblasts | Downregulation | [2][3][5] |

| CDK6 | Luciferase Reporter Assay, Western Blot | Senescent Fibroblasts | Downregulation | [2][3] |

| Sp1 | Luciferase Reporter Assay, Western Blot | Senescent Fibroblasts | Downregulation | [2][3] |

| HDAC4 | Luciferase Reporter Assay, Western Blot | Hepatocellular Carcinoma Cells | Downregulation | [2] |

| ERα (ESR1) | Luciferase Reporter Assay, Western Blot | Endometrioid Adenocarcinoma and Liver Cancer Cells | Downregulation | [2] |

| Cyclin A2 (CCNA2) | Luciferase Reporter Assay | Colorectal Cancer Cells | Downregulation | [2] |

| CDKN1A | Not specified | Liver Cancer Cells | Downregulation | [2] |

| MAX | Luciferase Reporter Assay | Lung, Breast, and Prostate Cancer Cells | Downregulation | [2] |

| CD151 | Luciferase Reporter Assay | Gastric Cancer Cells | Downregulation | [2] |

| MTDH | Luciferase Reporter Assay | Gastric Cancer Cells | Downregulation | [2] |

| TIAM1 | Luciferase Reporter Assay | Colorectal Cancer Cells | Downregulation | [2] |

| MMP14 | Luciferase Reporter Assay | Gastric Cancer Cells | Downregulation | [2] |

| Snail | Luciferase Reporter Assay | Renal Cell Carcinoma Cells | Downregulation | [2] |

| Zeb2 | Luciferase Reporter Assay | Folate Deficiency HCC Cells | Downregulation | [2] |

| eIF4EBP3 | Luciferase Reporter Assay, qRT-PCR, Western Blot | Human Cervical Squamous Carcinoma Cells | Downregulation | [6] |

| MET | Western Blot | Lung Cancer Cell Lines | Downregulation | [7] |

| STAT3 | Western Blot | Lung Cancer Cell Lines | Downregulation | [7] |

| IGFBP3 | Luciferase Reporter Assay, qRT-PCR | Hu Sheep Skeletal Muscle Cells | Downregulation | [8] |

Signaling Pathways Regulated by MIR22

MIR22 exerts its biological functions by modulating several critical signaling pathways. The targeting of multiple components within these pathways highlights the significant impact of MIR22 on cellular physiology and pathology.

PI3K/AKT Signaling Pathway

A key pathway regulated by MIR22 is the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival. MIR22 directly targets and downregulates Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway[2][4]. By inhibiting PTEN, MIR22 can lead to the activation of AKT, which in turn can promote cell survival and proliferation. In some cancers, a positive feedback loop exists where activated AKT can induce the expression of MIR22, further amplifying the signaling cascade[2][4].

MIR22-mediated regulation of the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. MIR22 has been shown to target components of this pathway, although the specific interactions can be complex and context-dependent. For instance, in some cellular contexts, MIR22 can inhibit the MAPK pathway, contributing to its tumor-suppressive role.

Potential inhibitory role of MIR22 on the MAPK signaling cascade.

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. In human ovarian cancer cells, MIR22 has been found to inhibit apoptosis and promote autophagy by suppressing the Notch signaling pathway. This highlights a potential therapeutic angle for targeting MIR22 in specific cancers.

MIR22-mediated suppression of the Notch signaling pathway.

Experimental Protocols for Target Validation

The experimental validation of miRNA targets is a critical step in understanding their biological function. The following section provides detailed methodologies for the key experiments used to validate MIR22 targets.

Experimental Workflow for MIR22 Target Identification and Validation

The overall workflow for identifying and validating MIR22 targets typically involves a combination of computational prediction and experimental validation.

A typical experimental workflow for MIR22 target validation.

Luciferase Reporter Assay

This is the gold-standard method for directly testing the interaction between a miRNA and its predicted binding site in the 3'-UTR of a target mRNA.

Principle: A reporter plasmid is constructed containing the firefly luciferase gene followed by the 3'-UTR of the putative target gene. This plasmid is co-transfected into cells with a MIR22 mimic or a negative control. If MIR22 binds to the 3'-UTR, it will repress the translation of the luciferase mRNA, resulting in a decrease in luciferase activity. A second reporter, usually Renilla luciferase, is co-transfected to normalize for transfection efficiency.

Protocol:

-

Plasmid Construction:

-

Amplify the full-length 3'-UTR of the candidate target gene containing the predicted MIR22 binding site from cDNA.

-

Clone the amplified 3'-UTR fragment into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the firefly luciferase gene.

-

Generate a mutant construct where the MIR22 seed-binding site in the 3'-UTR is mutated using a site-directed mutagenesis kit. This will serve as a negative control.

-

Verify the sequence of all constructs by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with the luciferase reporter plasmid (wild-type or mutant 3'-UTR) and either a MIR22 mimic or a negative control miRNA mimic using a transfection reagent like Lipofectamine 2000.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the MIR22 mimic compared to the negative control indicates a direct interaction. The luciferase activity of the mutant construct should not be significantly affected by the MIR22 mimic.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of MIR22 on the mRNA levels of its target genes.

Principle: Overexpression or inhibition of MIR22 in cells can lead to the degradation or stabilization of its target mRNAs. qRT-PCR quantifies the amount of a specific mRNA in a sample.

Protocol:

-

Cell Transfection:

-

Transfect cells with a MIR22 mimic, a MIR22 inhibitor, or their respective negative controls.

-

-

RNA Extraction and cDNA Synthesis:

-

After 24-48 hours, harvest the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

Western Blotting

Western blotting is used to assess the effect of MIR22 on the protein levels of its target genes.

Principle: Since miRNAs can inhibit protein translation without necessarily causing mRNA degradation, it is crucial to examine the protein levels of the putative target.

Protocol:

-

Cell Transfection and Lysis:

-

Transfect cells with a MIR22 mimic, a MIR22 inhibitor, or their respective negative controls.

-

After 48-72 hours, lyse the cells in RIPA buffer to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

-

A significant decrease in the target protein level upon MIR22 mimic transfection or an increase upon MIR22 inhibitor transfection validates the target.

-

Conclusion

The identification and validation of MIR22 downstream targets are essential for a comprehensive understanding of its biological roles and its potential as a therapeutic target. This guide provides a foundational resource for researchers, offering a summary of known targets, insights into the signaling pathways regulated by MIR22, and detailed experimental protocols for target validation. The continued exploration of the MIR22 regulatory network will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of human diseases.

References

- 1. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 3. High-throughput experimental studies to identify miRNA targets directly, with special focus on the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high throughput experimental approach to identify miRNA targets in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.usm.my [eprints.usm.my]

- 7. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 8. research.rug.nl [research.rug.nl]

Unraveling the Architecture of the Mitochondrial Engine: A Technical Guide to the 39S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on the structure of the 39S large subunit (LSU) of the mammalian mitochondrial ribosome (mitoribosome). The mitoribosome, a key player in cellular energy production, is responsible for synthesizing 13 essential protein components of the oxidative phosphorylation system.[1][2] Understanding the intricate architecture of the 39S subunit is paramount for developing novel therapeutics targeting mitochondrial dysfunction and for designing antibiotics that avoid off-target effects on this vital cellular machinery.[2][3]

Composition and Structure of the 39S Subunit

The mammalian mitoribosome (55S) is composed of a small 28S subunit and a large 39S subunit.[4] The 39S subunit is a ribonucleoprotein complex with a significantly higher protein-to-RNA ratio compared to its bacterial and eukaryotic cytosolic counterparts.[2][5] This protein-rich composition reflects a unique evolutionary path and functional specialization.[6]

Quantitative Composition of the Mammalian 39S Subunit

Recent advances in cryo-electron microscopy (cryo-EM) have enabled the determination of the near-atomic structure of the mammalian 39S subunit, providing unprecedented insights into its composition.[2][5][7]

| Component | Quantity/Type | Key Features |

| Sedimentation Coefficient | 39S | A measure of the subunit's size and shape. |

| Total Mass | ~1.7 MDa | Over two-thirds of the mass is protein.[2][5] |

| Ribosomal RNA (rRNA) | 16S rRNA | Encoded by the mitochondrial DNA.[8] Significantly smaller than its bacterial homologue.[4] |

| mt-tRNAVal | A mitochondrial transfer RNA that has been integrated as a structural component, substituting for the absent 5S rRNA.[4][7] | |

| Mitoribosomal Proteins (MRPs) | ~50-52 | A combination of proteins homologous to bacterial ribosomal proteins and a significant number of mitochondria-specific proteins (MSPs).[7][8][9] |

| ~21 | Number of mitochondria-specific proteins in the human 39S subunit.[2][5] |

Key Structural Features

The structure of the 39S subunit reveals a highly conserved core responsible for the fundamental process of peptide bond formation, alongside unique adaptations related to its specialized function and mitochondrial environment.

-

Peptidyl Transferase Center (PTC): The catalytic core for peptide bond formation, located within a conserved region of the 16S rRNA.[1][7]

-

Nascent Polypeptide Exit Tunnel: The path through which newly synthesized proteins emerge from the ribosome. In the 39S subunit, this tunnel is adapted for the hydrophobic nature of the membrane proteins it synthesizes.[2][5][7]

-

Central Protuberance: A major structural feature of the large ribosomal subunit. In the mammalian 39S subunit, this region is extensively remodeled and incorporates a mitochondrial tRNA (tRNAVal) as a structural element, a feature not seen in other ribosomes.[2][7]

-

L1 and L7/L12 Stalks: Dynamic protein-rRNA complexes involved in the binding and movement of tRNA and translation factors.[1]

Assembly of the 39S Subunit: A Coordinated Process

The biogenesis of the 39S subunit is a complex and tightly regulated process that involves the coordinated action of numerous assembly factors. These factors guide the folding of the 16S rRNA and the sequential incorporation of mitoribosomal proteins.[1][8][10] Recent cryo-EM studies have captured several late-stage assembly intermediates of the human 39S subunit, shedding light on this intricate pathway.[10][11][12]

The following diagram illustrates a simplified model of the late assembly stages of the human 39S mitoribosome, highlighting the roles of key assembly factors.

Caption: A simplified workflow of the late assembly stages of the human 39S mitoribosomal subunit.

Function in Mitochondrial Protein Synthesis

The primary function of the 39S subunit is to catalyze the formation of peptide bonds, the fundamental step in protein synthesis.[9] It provides the structural framework for the peptidyl transferase center and the exit tunnel for the nascent polypeptide chain. The 39S subunit, in conjunction with the 28S subunit, forms the complete 55S mitoribosome which is responsible for translating the 13 mRNAs encoded by the mitochondrial genome.[2][13] These proteins are all hydrophobic, integral membrane proteins, and the structure of the 39S subunit's exit tunnel is adapted for this specific purpose.[2][5]

Experimental Protocols: A General Overview

The determination of the high-resolution structure of the 39S subunit has been made possible by significant advancements in cryo-electron microscopy (cryo-EM).[3] The general workflow for this process is outlined below.

Isolation of 39S Subunits

-

Mitochondria Isolation: Mitochondria are first isolated from tissue samples (e.g., porcine or bovine liver) or cultured cells through differential centrifugation.[3]

-

Mitoribosome Purification: Mitoribosomes are then purified from the isolated mitochondria, often using sucrose density gradient centrifugation.

-

Subunit Dissociation: The 55S mitoribosomes are dissociated into their 28S and 39S subunits, typically by altering the magnesium ion concentration in the buffer.

-

39S Subunit Purification: The 39S subunits are then separated from the 28S subunits and other contaminants, again using sucrose density gradient centrifugation.

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: A purified solution of 39S subunits is applied to a cryo-EM grid, which is then rapidly frozen in liquid ethane to vitrify the sample, preserving the native structure of the subunits.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are taken from different angles.[3]

-